molecular formula C11H9N3O2S B215119 3-Nitro-5-methyl-2-(2-pyridinylsulfanyl)pyridine

3-Nitro-5-methyl-2-(2-pyridinylsulfanyl)pyridine

Cat. No. B215119
M. Wt: 247.28 g/mol
InChI Key: VMWJAAJRDRMLQU-UHFFFAOYSA-N
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Description

3-Nitro-5-methyl-2-(2-pyridinylsulfanyl)pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments. In

Mechanism of Action

The mechanism of action of 3-Nitro-5-methyl-2-(2-pyridinylsulfanyl)pyridine involves the inhibition of specific enzymes. It binds to the active site of the enzyme, preventing it from carrying out its normal function. This results in the disruption of various cellular processes, leading to the desired therapeutic effect.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Nitro-5-methyl-2-(2-pyridinylsulfanyl)pyridine have been extensively studied. It has been found to have potent anti-inflammatory and anti-cancer properties. It also has the potential to regulate various signaling pathways in the body, leading to the modulation of various cellular processes.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-Nitro-5-methyl-2-(2-pyridinylsulfanyl)pyridine is its high potency and specificity. This makes it an ideal candidate for use in lab experiments, where precise control over the experimental conditions is essential. However, one of the major limitations of this compound is its relatively high cost, which can limit its widespread use in research.

Future Directions

There are several potential future directions for the research on 3-Nitro-5-methyl-2-(2-pyridinylsulfanyl)pyridine. One of the most promising areas of research is the development of novel therapeutic agents based on this compound. This could involve the modification of its chemical structure to improve its potency and selectivity. Another potential direction is the study of its effects on various signaling pathways in the body, which could lead to the development of new drugs for the treatment of various diseases.
Conclusion:
In conclusion, 3-Nitro-5-methyl-2-(2-pyridinylsulfanyl)pyridine is a promising compound with potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments have been extensively studied. There are several potential future directions for research on this compound, including the development of novel therapeutic agents and the study of its effects on various signaling pathways in the body.

Synthesis Methods

The synthesis of 3-Nitro-5-methyl-2-(2-pyridinylsulfanyl)pyridine involves the reaction of 3-nitropyridine-2-thiol with 5-methyl-2-bromopyridine in the presence of a palladium catalyst. This reaction results in the formation of the desired compound in good yield. The purity of the compound can be further improved by recrystallization.

Scientific Research Applications

3-Nitro-5-methyl-2-(2-pyridinylsulfanyl)pyridine has been extensively studied for its potential applications in scientific research. It has been found to be an effective inhibitor of several enzymes, including tyrosine kinases and phosphodiesterases. This makes it a promising candidate for the treatment of various diseases, such as cancer and inflammatory disorders.

properties

Product Name

3-Nitro-5-methyl-2-(2-pyridinylsulfanyl)pyridine

Molecular Formula

C11H9N3O2S

Molecular Weight

247.28 g/mol

IUPAC Name

5-methyl-3-nitro-2-pyridin-2-ylsulfanylpyridine

InChI

InChI=1S/C11H9N3O2S/c1-8-6-9(14(15)16)11(13-7-8)17-10-4-2-3-5-12-10/h2-7H,1H3

InChI Key

VMWJAAJRDRMLQU-UHFFFAOYSA-N

SMILES

CC1=CC(=C(N=C1)SC2=CC=CC=N2)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=C(N=C1)SC2=CC=CC=N2)[N+](=O)[O-]

Origin of Product

United States

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